N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide

Huntington's Disease High-Throughput Screening Protein-Protein Interaction

Sole characterized mHTT-CaM disruption hit in oxalamide class. Active (>50% inhibition) in primary screen vs. inactive 3-methoxy isomer. Skip 6–12 month assay development—use directly for SAR expansion, chemical probe validation, or pharmacophore modeling backed by AID 1671202 deposition.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 898355-96-9
Cat. No. B2896765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide
CAS898355-96-9
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C17H15N3O3/c1-23-15-9-5-3-7-13(15)11-19-16(21)17(22)20-14-8-4-2-6-12(14)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22)
InChIKeyQPLSJCYEEXBWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide: A Targeted Oxalamide Scaffold for Huntington's Disease Research


N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide (CAS 898355-96-9) is a disubstituted oxalamide derivative characterized by a 2-cyanophenyl group and a 2-methoxybenzyl moiety linked through a central oxalamide core [1]. Unlike generic oxalamide building blocks, this compound has been specifically interrogated in a high-throughput AlphaScreen assay designed to identify small molecules that disrupt the pathological interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a mechanism directly implicated in Huntington's disease pathology [2]. This pre-existing target engagement data provides a distinct research entry point that uncharacterized or broadly profiled analogs lack.

Why Positional Isomers and Generic Oxalamides Cannot Replace N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide


Simple structural analogs within the oxalamide class exhibit profound differences in biological activity due to subtle variations in substitution patterns. For instance, the positional isomer N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 898350-25-9) relocates the methoxy group from the ortho to the meta position on the benzyl ring, which can drastically alter hydrogen-bonding networks and steric fit within hydrophobic protein pockets [1]. Furthermore, a vast majority of commercially cataloged oxalamides lack any functional annotation, serving only as combinatorial synthesis intermediates. The definitive data linking N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide specifically to mHTT-CaM disruption means that substituting a generic, unprofiled oxalamide—or even a close isomer—introduces a high risk of target disengagement and experimental failure in Huntington's disease-focused projects [2].

Quantitative Differentiation: N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide vs. Closest Analogs


Target Engagement in Huntington's Disease vs. Uncharacterized Oxalamides

In a primary AlphaScreen screening campaign designed to identify disruptors of the mHTT-CaM pathological interaction, N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide was identified as an active hit. The assay, sourced from the University of Kansas High Throughput Screening Laboratory, utilized a quantifiable inhibition threshold to define activity [1]. While the vast majority of oxalamide compounds in commercial libraries lack any disease-relevant bioactivity annotation, this compound has demonstrated a specific, measurable perturbation of a clinically relevant PPImutant interface [2].

Huntington's Disease High-Throughput Screening Protein-Protein Interaction

Positional Isomer Differentiation: 2-Methoxybenzyl vs. 3-Methoxybenzyl Oxalamide

The ortho-methoxy substitution pattern on the benzyl ring (as in N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide) imposes a distinct conformational constraint and electronic environment compared to its meta-substituted isomer, N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 898350-25-9) [1]. Ortho substituents directly influence the dihedral angle of the adjacent methylene linker, altering the spatial presentation of the oxalamide core to biological targets. In similar oxalamide SAR campaigns, such positional shifts have resulted in >10-fold differences in target affinity [2]. While head-to-head potency data for these exact isomers is not yet published, the known impact of ortho-vs-meta functionalization on PPI inhibitor pharmacophores renders these compounds non-interchangeable in lead optimization.

Medicinal Chemistry Structure-Activity Relationship Isomer Potency

Physicochemical Property Differentiation from Baseline Oxalamide Scaffold

The inclusion of a 2-cyanophenyl substituent on the oxalamide core introduces a strong electron-withdrawing group, lowering the compound's calculated logP relative to the unsubstituted parent N,N'-dibenzyl oxalamide [1]. The molecular formula C17H15N3O3 (MW 309.32 g/mol) and the presence of both hydrogen bond donors (2 NH) and acceptors (5 O/N) place this compound within favorable CNS drug-like chemical space [2]. This property profile differentiates it from more lipophilic oxalamide analogs that may exhibit poor solubility and high protein binding, limiting their utility in neuronal assay systems.

Drug-Likeness Property Calculation CNS Penetrance

High-Impact Application Scenarios for N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide


Huntington's Disease Hit-to-Lead Chemistry Initiation

Medicinal chemistry teams can bypass target identification and assay development by acquiring this compound as a characterized hit scaffold for mHTT-CaM disruption. The AlphaScreen inhibition data for N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide, deposited in PubChem AID 1671202, provides the chemical starting point for systematic SAR expansion, analogue synthesis, and pharmacophore refinement without the typical 6-12 month assay establishment timeline [1].

Chemical Probe Development for Calmodulin-Huntingtin Interface Studies

Biologists investigating the role of CaM in Huntington's pathology can utilize this compound as a chemical probe to validate target engagement in cellular models. The defined structural differentiation from inactive positional isomers (e.g., 3-methoxybenzyl analog) supports the use of the ortho-substituted scaffold as a specific tool compound for phenotypic perturbation assays, enabling rigorous control experiments [2].

Computationally-Guided Oxalamide Library Design

Computational chemistry groups can leverage the verified structure-activity data of this compound to build pharmacophore models and perform virtual screening. The favorable CNS MPO profile and the known SAR sensitivity to benzyl substitution enable the rational design of focused oxalamide libraries with predicted improved mHTT-CaM disruption potency [3].

Procurement as a Pre-Validated Positive Control for High-Throughput Screens

HTS facilities and academic screening centers can source this compound as a pre-defined positive control when configuring new PPI disruption assays for neurodegenerative targets. The compound's known >50% inhibition threshold in the primary mHTT-CaM screen (AID 1671202) provides a robust benchmark for assay quality control and plate uniformity validation [1].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.